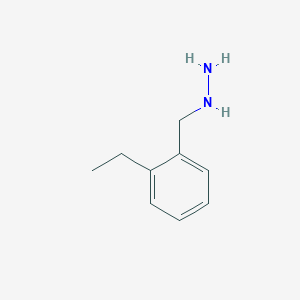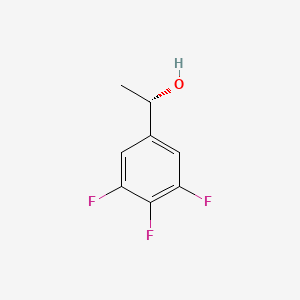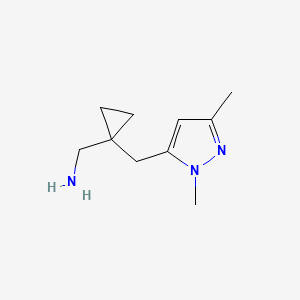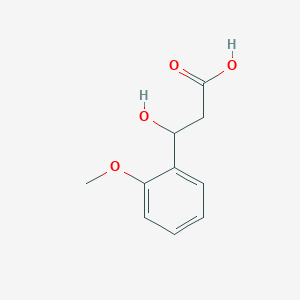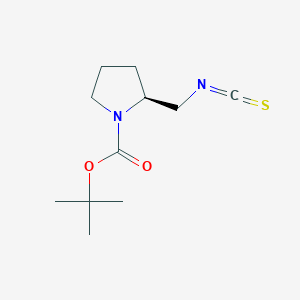
tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an isothiocyanate reagent. One common method is to start with (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate and react it with tert-butyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine derivative in a controlled manner . This method is more efficient and sustainable compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an isothiocyanate group.
Tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate: Contains an aminomethyl group instead of an isothiocyanate group.
Tert-butyl (2S)-2-(thiocyanatomethyl)pyrrolidine-1-carboxylate: Similar structure but with a thiocyanate group.
Uniqueness
Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. The steric hindrance provided by the tert-butyl group also influences its chemical behavior and stability .
Propiedades
Fórmula molecular |
C11H18N2O2S |
|---|---|
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(13)7-12-8-16/h9H,4-7H2,1-3H3/t9-/m0/s1 |
Clave InChI |
HZYYYFOOKOPESE-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1CN=C=S |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


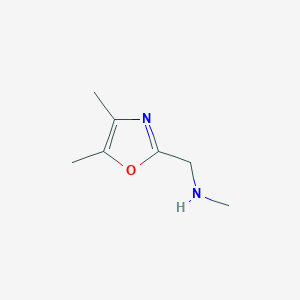
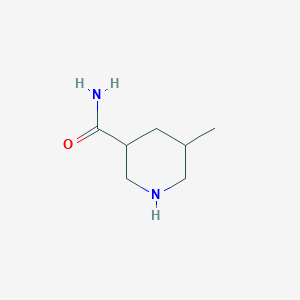
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
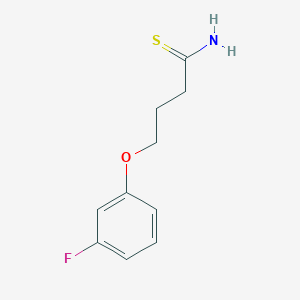
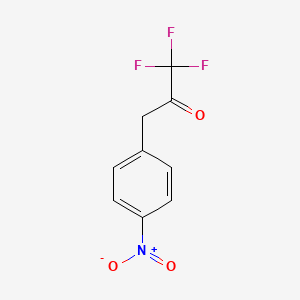
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
